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molecular formula C10H7N3S B8497138 7-Thiazol-2-yl-imidazo[1,2-a]pyridine

7-Thiazol-2-yl-imidazo[1,2-a]pyridine

Cat. No. B8497138
M. Wt: 201.25 g/mol
InChI Key: DUDWEEAQZRSOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

In a 500 mL round bottom flask, stir a suspension of 7-chloro-imidazo[1,2-a]pyridine (7.5 g, 49.2 mmol) in 250 mL 1,4-dioxane with bis(pinacolato)diboron (13.74 g, 54.1 mmol, 1.1 eq), potassium acetate (7.24 g, 73.8 mmol, 1.5 eq) and tricyclohexylphosphine (1.66 g. 5.9 mmol, 0.12 eq). Deoxygenate the resulting slurry with two cycles of evacuation and bubbling nitrogen through the slurry for 10 minutes each. Fit the flask with a reflux condenser and add tris(dibenzylidineacetone)dipalladium (0) (2.25 g, 2.45 mmol, 0.05 eq) and stir the mixture under nitrogen at 80° C. overnight. Filter the hot mixture over a ˜1 cm pad of celite, wash with 50 mL 1,4-dioxane, then concentrate the combined filtrate and wash to give a brown pasty solid. Suspend a portion of the solid (32.8 mmol) in 80 mL of dioxane, combine with 41.25 mL of 2 M aqueous sodium carbonate (82.5 mmol, 2.5 eq) and 2-bromothiazole (4.38 mL, 8.07 g, 49.2 mmol, 1.5 eq), then deoxygenate twice via evacuation and bubbling nitrogen through the suspension. Add tetrakis (triphenylphosphine) palladium (1.89 g, 1.64 mmol, 0.05 eq), fit the flask with a reflux condenser and stir the mixture under nitrogen at 100° C. overnight. Filter the dark brown-black hot mixture through a 1 cm pad of Celite®, wash with 50 mL dioxane, then apply the combined filtrate and wash equally to three 25 g SCX Mega Bond-Elut™ SCX cartridges (Varian) each pre-washed with 200 mL 1:1 CH2Cl2:MeOH. After loading with vacuum assist, wash each cartridge with 300 mL 1:1 CH2Cl2:MeOH, then elute with 160 mL 1:1 CH2Cl2:2 M NH3-MeOH. Concentrate the combined eluates in vacuo and purify through a 330 g silica gel cartridge using a 0 to 5% methanol gradient in dichloromethane. Concentrate the pooled clean fractions and dry to yield 3 g (45%) of 7-thiazol-2-yl-imidazo[1,2-a]pyridine as a tan solid. MS (ES) mm/z 202, (M+1).
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
catalyst
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
13.74 g
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
7.24 g
Type
reactant
Reaction Step Three
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
tris(dibenzylidineacetone)dipalladium (0)
Quantity
2.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
32.8 mmol
Type
reactant
Reaction Step Five
Quantity
41.25 mL
Type
reactant
Reaction Step Six
Quantity
4.38 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C(=O)([O-])[O-].[Na+].[Na+].Br[C:60]1[S:61][CH:62]=[CH:63][N:64]=1>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:61]1[CH:62]=[CH:63][N:64]=[C:60]1[C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1 |f:2.3,5.6.7,10.11.12.13.14|

Inputs

Step One
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.89 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=CC=2N(C=C1)C=CN2
Name
Quantity
13.74 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
7.24 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
1.66 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
tris(dibenzylidineacetone)dipalladium (0)
Quantity
2.25 g
Type
reactant
Smiles
Step Five
Name
solid
Quantity
32.8 mmol
Type
reactant
Smiles
Step Six
Name
Quantity
41.25 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Seven
Name
Quantity
4.38 mL
Type
reactant
Smiles
BrC=1SC=CN1

Conditions

Stirring
Type
CUSTOM
Details
In a 500 mL round bottom flask, stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Deoxygenate the resulting slurry with two cycles of evacuation
CUSTOM
Type
CUSTOM
Details
bubbling nitrogen through the slurry for 10 minutes each
Duration
10 min
STIRRING
Type
STIRRING
Details
stir the mixture under nitrogen at 80° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter the hot mixture over a ˜1 cm pad of celite
WASH
Type
WASH
Details
wash with 50 mL 1,4-dioxane
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the combined filtrate
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
to give a brown pasty solid
CUSTOM
Type
CUSTOM
Details
deoxygenate twice via evacuation
CUSTOM
Type
CUSTOM
Details
bubbling nitrogen through the suspension
STIRRING
Type
STIRRING
Details
stir the mixture under nitrogen at 100° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter the dark brown-black hot mixture through a 1 cm pad of Celite®
WASH
Type
WASH
Details
wash with 50 mL dioxane
WASH
Type
WASH
Details
apply the combined filtrate and wash equally to three 25 g SCX Mega Bond-Elut™ SCX cartridges (Varian)
WASH
Type
WASH
Details
each pre-washed with 200 mL 1:1 CH2Cl2
WASH
Type
WASH
Details
wash each cartridge with 300 mL 1:1 CH2Cl2
WASH
Type
WASH
Details
MeOH, then elute with 160 mL 1:1 CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined eluates in vacuo
CUSTOM
Type
CUSTOM
Details
purify through a 330 g silica gel cartridge
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the pooled clean fractions
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC=2N(C=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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